Cas no 2138033-36-8 (4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one)
![4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one structure](https://ja.kuujia.com/scimg/cas/2138033-36-8x500.png)
4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 2138033-36-8
- EN300-1156752
- 4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one
- 4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one
-
- インチ: 1S/C13H22O2/c1-2-11-3-4-13(14)8-12(11)7-10-5-6-15-9-10/h10-12H,2-9H2,1H3
- InChIKey: QTSYOIIAQDXZLH-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)CC1CC(CCC1CC)=O
計算された属性
- せいみつぶんしりょう: 210.161979940g/mol
- どういたいしつりょう: 210.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26.3Ų
4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156752-0.25g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 0.25g |
$1328.0 | 2023-06-09 | ||
Enamine | EN300-1156752-0.05g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 0.05g |
$1212.0 | 2023-06-09 | ||
Enamine | EN300-1156752-2.5g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 2.5g |
$2828.0 | 2023-06-09 | ||
Enamine | EN300-1156752-0.1g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 0.1g |
$1269.0 | 2023-06-09 | ||
Enamine | EN300-1156752-1.0g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1156752-10.0g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1156752-5.0g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 5g |
$4184.0 | 2023-06-09 | ||
Enamine | EN300-1156752-0.5g |
4-ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one |
2138033-36-8 | 0.5g |
$1385.0 | 2023-06-09 |
4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-oneに関する追加情報
4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one: A Comprehensive Overview
4-Ethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-one (CAS No. 2138033-36-8) is a versatile organic compound with a unique molecular structure that has garnered significant attention in recent years. This compound, often referred to as 4-Ethyl-cyclohexanone derivative, belongs to the class of cyclic ketones and is characterized by its cyclohexanone backbone, an ethyl group, and a oxolane (tetrahydrofuran) substituent. Its structural features make it a valuable component in various chemical reactions and applications.
The molecular formula of 4-Ethyl-cyclohexanone derivative is C12H18O2, with a molecular weight of 194.25 g/mol. The compound exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and THF is moderate, making it suitable for various synthetic procedures.
Recent studies have highlighted the potential of 4-Ethyl-cyclohexanone derivative in the field of organic synthesis, particularly in the construction of complex ring systems. Researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules, including natural product analogs and drug candidates. For instance, its ability to undergo intramolecular cyclization reactions has been exploited to form fused ring systems with high structural complexity.
In addition to its role in organic synthesis, 4-Ethyl-cyclohexanone derivative has shown promise in catalytic processes. The presence of the oxolane group introduces steric hindrance, which can be advantageous in certain transition-metal-catalyzed reactions. Recent investigations have demonstrated its utility in asymmetric catalysis, where it serves as a chiral auxiliary to induce enantioselectivity in key transformations.
The synthesis of 4-Ethyl-cyclohexanone derivative typically involves multi-step procedures, often starting from readily available starting materials such as cyclohexanone and appropriate alcohols or ethers. Modern synthetic strategies emphasize sustainability and efficiency, with researchers exploring greener methods such as microwave-assisted synthesis and enzymatic catalysis to prepare this compound.
From an analytical standpoint, 4-Ethyl-cyclohexanone derivative can be characterized using a variety of techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining its molecular structure, while mass spectrometry provides insights into its fragmentation patterns. X-ray crystallography has also been employed to elucidate its three-dimensional structure, revealing important details about its conformational preferences.
The applications of 4-Ethyl-cyclohexanone derivative extend beyond traditional organic chemistry. It has been explored as a building block in materials science, where its incorporation into polymer frameworks has led to novel materials with tailored properties. Furthermore, its biocompatibility has made it a candidate for use in drug delivery systems and biomedical applications.
In conclusion, 4-Ethyl-cyclohexanone derivative (CAS No. 2138033-36-8) is a multifaceted compound with a rich structural profile and diverse functional applications. Its continued exploration in both academic and industrial settings underscores its significance as a valuable tool in modern chemistry.
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